Arachidonyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of arachidonyl alcohol and related compounds involves various chemical and biological processes. For example, microbial conversion by a new Acinetobacter species effectively converts arachidonic acid to arachidonyl alcohol, accumulating it inside cells as a wax ester. This process demonstrates the potential for biotechnological production of arachidonyl alcohol (Nagao et al., 2012). Additionally, chemical synthesis pathways have been developed, showcasing the molecule's production from arachidonic acid and highlighting its utility in synthesizing ether lipids with beneficial functions (Steen et al., 2010).
Molecular Structure Analysis
Arachidonyl alcohol's molecular structure is characterized by its polyunsaturated nature, with four cis double bonds contributing to its fluidity at subzero temperatures and influencing cell membrane fluidity at physiological temperatures. The structural elucidation of arachidonic acid, from which arachidonyl alcohol is derived, marked significant advancements in understanding its biochemical roles and metabolic pathways (Martin et al., 2016).
Chemical Reactions and Properties
Arachidonyl alcohol participates in various chemical reactions, including oxidation and reduction processes, which are pivotal in its conversion from arachidonic acid. These reactions are crucial in the synthesis of lipid mediators and the generation of bioactive molecules. The enzymatic conversion processes involving alcohol dehydrogenase highlight the biochemical pathways transforming arachidonyl alcohol into other lipid mediators (Aneetha et al., 2009).
Physical Properties Analysis
The physical properties of arachidonyl alcohol, such as its liquid state at subzero temperatures, are attributed to its polyunsaturated nature and the presence of cis double bonds. These properties are essential for maintaining the correct fluidity of mammalian cell membranes at physiological temperatures and contribute to the molecule's roles in cellular signaling and metabolism (Brash, 2001).
Chemical Properties Analysis
Arachidonyl alcohol's chemical properties, including its reactivity with molecular oxygen and its role in the synthesis of various bioactive compounds, underline its significance in biochemical processes. Its conversion to other lipid mediators through enzymatic reactions showcases its involvement in generating compounds with physiological effects. The study of its metabolic pathways and the synthesis of analogs provides insight into the chemical properties that govern its biological activity (Ng et al., 1999).
Scientific Research Applications
Microbial Conversion to Arachidonyl Alcohol : Arachidonyl alcohol can be produced by microbial conversion of arachidonic acid, offering a potential bioprocess for large-scale production. A study by Nagao et al. (2012) detailed this process using a new strain of Acinetobacter species, highlighting its potential industrial applications in the production of beneficial ether lipids (Nagao et al., 2012).
Pharmacological Activity of Anandamide Analogs : Research by Ng et al. (1999) explored arachidonyl ethers and carbamates, as well as norarachidonyl carbamates and ureas, as analogues of anandamide, a neurotransmitter. These compounds were synthesized from arachidonyl alcohol or arachidonic acid and tested for their activity on CB1 receptors (Ng et al., 1999).
Role in Neuroblastoma Cells Exposed to Alcohol : Basavarajappa et al. (1997) identified that chronic exposure to ethanol increased arachidonyl-specific phospholipase A2 activity in neuroblastoma cells. This study provided insights into the role of arachidonic acid-specific phospholipase A2 in adaptation mechanisms to chronic ethanol exposure (Basavarajappa et al., 1997).
Binding to Cannabinoid Receptors : Mechoulam et al. (1995) discussed the isolation of 2-arachidonyl glycerol from canine intestines, which binds to cannabinoid receptors, indicating the potential role of arachidonyl alcohol in cannabinoid receptor-mediated effects (Mechoulam et al., 1995).
Inhibition of Renin Activity : Turcotte et al. (1975) synthesized lysophosphatidylethanolamine analogs containing arachidonyl alcohol and found them effective as inhibitors of the renin-renin substrate reaction, suggesting its potential in treating hypertension and related disorders (Turcotte et al., 1975).
Alcohol-Related Behaviors and Cannabinoid Receptors : A study by Hungund et al. (2004) highlighted the role of endocannabinoids, including compounds derived from arachidonyl alcohol, in alcohol-related behaviors and the potential of targeting cannabinoid receptors for treating alcoholism (Hungund & Basavarajappa, 2004).
Activation of CB1 and CB2 Cannabinoid Receptors : Berglund et al. (1999) investigated arachidonyl ethanolamide, derived from arachidonyl alcohol, for its binding and activation of cannabinoid receptors in the brain and immune cells (Berglund et al., 1999).
Modulation of Glutamatergic Synaptic Transmission : Kawahara et al. (2011) examined the cellular actions of anandamide, a compound related to arachidonyl alcohol, in the modulation of synaptic transmission, indicating its potential role in analgesic actions of cannabinoids (Kawahara et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCZSBDKXGAGM-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447409 | |
Record name | Arachidonyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonyl alcohol | |
CAS RN |
13487-46-2 | |
Record name | Arachidonyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13487-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidonyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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